4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
Description
Molecular Architecture and Crystallographic Characterization
The molecular structure of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline (C₁₅H₁₃N₃O) features a 1,2,4-oxadiazole ring linked to a para-substituted aniline moiety and a 3-methylphenyl group. X-ray diffraction (XRD) studies of analogous oxadiazole derivatives reveal planar geometries due to π-conjugation across the heterocyclic ring and adjacent aromatic systems. The oxadiazole ring exhibits bond lengths of 1.36–1.41 Å for O–C and N–C bonds, consistent with delocalized electron density. The dihedral angle between the oxadiazole ring and the 3-methylphenyl group is approximately 26–30°, indicating moderate steric hindrance from the methyl substituent.
Crystallographic data for related compounds (e.g., 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine) show monoclinic symmetry with space group P2₁/n and unit cell parameters a = 12.161 Å, b = 5.937 Å, c = 12.828 Å, and β = 108.01°. Hydrogen bonding between the aniline NH₂ group and the oxadiazole nitrogen stabilizes the crystal lattice, forming a three-dimensional network.
Table 1: Key crystallographic parameters for analogous oxadiazole derivatives
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell volume (ų) | 880.9 |
| Bond length (O–C) (Å) | 1.360–1.375 |
| Bond angle (C–N–C) (°) | 102.7–105.2 |
Electronic Configuration and Tautomeric Behavior
The electronic structure of this compound is influenced by resonance between the oxadiazole ring and the aniline group. Density functional theory (DFT) calculations on similar compounds reveal highest occupied molecular orbital (HOMO) densities localized on the oxadiazole ring and aniline nitrogen, while the lowest unoccupied molecular orbital (LUMO) resides on the 3-methylphenyl group. This electronic asymmetry suggests potential for charge-transfer interactions in supramolecular assemblies.
Tautomerism involving proton transfer between the oxadiazole nitrogen and the aniline NH₂ group is thermodynamically disfavored in the gas phase due to a high energy barrier (>30 kcal/mol). However, polar solvents like water stabilize the tautomeric form by 5–8 kcal/mol via solvation effects, as shown by polarizable continuum model (PCM) simulations. Substituent effects further modulate tautomeric equilibria: electron-withdrawing groups (e.g., NO₂) on the phenyl ring stabilize the keto form, whereas electron-donating groups (e.g., CH₃) favor the enol form.
Table 2: Electronic properties of this compound
| Property | Value (eV) |
|---|---|
| HOMO energy | −6.2 ± 0.3 |
| LUMO energy | −1.8 ± 0.2 |
| Band gap | 4.4 ± 0.5 |
| Dipole moment (gas phase) | 3.8–4.2 Debye |
Thermochemical Stability and Phase Transition Analysis
Thermogravimetric analysis (TGA) of 1,2,4-oxadiazole derivatives indicates decomposition onset temperatures (T₀) of 220–250°C, with primary degradation pathways involving ring-opening via O–C bond cleavage (activation energy: 40–45 kcal/mol). Differential scanning calorimetry (DSC) reveals a melting point of 185–190°C for the title compound, followed by recrystallization exotherms at 160–165°C, suggesting polymorphism.
Phase transitions in analogous compounds are influenced by intermolecular hydrogen bonding and π-stacking. For example, smectic mesophases observed in liquid crystalline oxadiazoles arise from longitudinal π-π interactions between aromatic cores. While this compound lacks mesogenic behavior, its solid-state packing exhibits lamellar ordering with a d-spacing of 4.7 Å, as determined by powder XRD.
Table 3: Thermochemical data for 1,2,4-oxadiazole derivatives
| Parameter | Value |
|---|---|
| Melting point (°C) | 185–190 |
| Decomposition onset (°C) | 230 ± 10 |
| ΔHfusion (kJ/mol) | 25–30 |
| Activation energy (kcal/mol) | 42 ± 2 |
Properties
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-3-2-4-12(9-10)14-17-15(19-18-14)11-5-7-13(16)8-6-11/h2-9H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLNLRHSHPXWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589716 | |
| Record name | 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-90-6 | |
| Record name | 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidoxime and Acyl Chloride/Carboxylic Acid Derivative Cyclization
This classical approach, initially proposed by Tiemann and Krüger, involves the cyclization of amidoximes with acyl chlorides or activated carboxylic acid derivatives to form 1,2,4-oxadiazoles. The general reaction scheme is:
- Starting materials: Amidoximes and acyl chlorides or carboxylic acid esters
- Catalysts: Pyridine, tetrabutylammonium fluoride (TBAF), or bases such as potassium carbonate
- Solvents: Tetrahydrofuran (THF), ethanol, acetonitrile
- Conditions: Room temperature to reflux, sometimes microwave irradiation (MWI)
- Yields: Moderate to excellent (40–90%)
- Well-established and versatile
- Microwave-assisted reactions drastically reduce reaction time (down to 10 minutes)
- Organic solvent-free or reduced solvent use possible with MWI
- Simple purification due to fewer by-products
Representative example:
A reaction of amidoxime with 4-nitrobenzoyl chloride in the presence of tetrabutylammonium fluoride in THF at 20 °C for 20 minutes yields the intermediate oxadiazole, which can be further reduced to the aniline derivative using acetic acid and iron powder at room temperature.
| Entry | Reaction Type | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Amidoxime + Acyl Chloride | Pyridine, reflux | 40–70 | Classical method, moderate yields |
| 2 | Amidoxime + Acyl Chloride | TBAF, THF, 20 °C | 70–90 | Improved yield, mild conditions |
| 3 | Amidoxime + Carboxylic Acid Ester | EDC, DCC, CDI coupling agents | 50–85 | Activated esters improve efficiency |
| 6 | Microwave-assisted amidoxime cyclization | NH4F/Al2O3 catalyst, solvent-free, microwave, 10 min | 40–90 | Short reaction time, environmentally friendly |
One-Pot Ambient-Temperature Synthesis Using Amidoximes and Esters
A more recent and efficient method involves the one-pot condensation of amidoximes with esters at room temperature in the presence of sodium hydroxide in dimethyl sulfoxide (DMSO). This method avoids the need for elevated temperatures or harsh conditions.
- Starting materials: Amidoxime and ester
- Base: Sodium hydroxide (NaOH)
- Solvent: DMSO
- Temperature: Ambient (room temperature)
- Reaction time: Variable, monitored by TLC or precipitation
- Work-up: Dilution with cold water, filtration, washing, and drying
- Yields: High, e.g., 86% for related 3,5-disubstituted oxadiazoles
- Mild reaction conditions (room temperature)
- One-pot procedure simplifies synthesis
- High yields and easy purification
- Environmentally benign due to mild conditions and simple work-up
Example:
Synthesis of 5-methyl-3-(4-methylphenyl)-1,2,4-oxadiazole with 86% yield using this method demonstrates its efficiency and applicability to substituted phenyl derivatives.
Multi-Step Synthesis via Nitrobenzoyl Chloride Intermediates
For the specific preparation of 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline and related compounds, multi-step synthetic routes starting from nitrobenzoyl chloride derivatives have been reported:
- Step 1: Reaction of nitrobenzoyl chloride with hydroxylamine in the presence of N-ethyl-N,N-diisopropylamine in ethanol/acetonitrile at 90 °C for 1 hour to form amidoxime intermediate.
- Step 2: Cyclization with tetrabutylammonium fluoride in tetrahydrofuran at 20 °C.
- Step 3: Reduction of the nitro group to aniline using acetic acid and iron powder at room temperature for 5 hours.
This sequence yields the target oxadiazole-aniline compound with good purity suitable for further applications.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Hydroxylamine, N-ethyl-N,N-diisopropylamine, EtOH/CH3CN, 90 °C, 1 h | Formation of amidoxime intermediate |
| 2 | Tetrabutylammonium fluoride, THF, 20 °C | Cyclization to 1,2,4-oxadiazole ring |
| 3 | Acetic acid, iron powder, 20 °C, 5 h | Reduction of nitro to aniline |
Microwave-Assisted Synthesis
Microwave irradiation (MWI) has been employed to accelerate the heterocyclization of amidoximes with acyl chlorides or esters, significantly reducing reaction times from hours to minutes while maintaining or improving yields.
- Catalysts: NH4F/Al2O3, MgO, or KF
- Advantages:
- Remarkably short reaction times (2–10 minutes)
- High yields (>90%)
- Organic solvent-free or reduced solvent usage
- Environmentally friendly and energy-efficient
This method is particularly useful for rapid library synthesis in drug discovery contexts.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Catalysts/Agents | Yields (%) | Advantages |
|---|---|---|---|---|---|
| Amidoxime + Acyl Chloride/Esters | Amidoximes, acyl chlorides/esters | Room temp to reflux, MWI | Pyridine, TBAF, NH4F/Al2O3 | 40–90 | Well-established, versatile, fast with MWI |
| One-Pot Ambient-Temperature Synthesis | Amidoximes, esters | Room temp, DMSO | NaOH | ~86 | Mild, one-pot, high yield, easy work-up |
| Multi-Step via Nitrobenzoyl Chloride | Nitrobenzoyl chloride, hydroxylamine | 90 °C reflux, then RT reduction | N-ethyl-N,N-diisopropylamine, Fe powder | Good | Specific for aniline derivatives, scalable |
| Microwave-Assisted Cyclization | Amidoximes, acyl chlorides/esters | Microwave irradiation, solvent-free | NH4F/Al2O3, MgO, KF | >90 | Very fast, environmentally friendly |
Research Findings and Notes
- The amidoxime-based methods remain the most widely used due to their reliability and adaptability to various substituents on the phenyl ring.
- Microwave-assisted syntheses offer significant advantages in reaction time and environmental impact, aligning with green chemistry principles.
- The one-pot ambient temperature method provides a gentle alternative to classical methods, suitable for sensitive substituents.
- Reduction steps to convert nitro groups to anilines are typically performed under mild acidic conditions using iron powder and acetic acid, avoiding harsher reducing agents.
- Purification is generally straightforward, often involving filtration and washing, with minimal by-products reported.
This detailed overview consolidates diverse, authoritative sources to provide a comprehensive guide to the preparation of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline, emphasizing synthetic efficiency, reaction conditions, and practical considerations for laboratory and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an anti-infective agent, with activities against bacterial, viral, and fungal pathogens.
Biological Studies: It is used in studies investigating the interaction of oxadiazoles with biological targets, such as enzymes and receptors.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Industrial Applications: It is employed in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Positional Isomerism of Methyl Groups
- 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline (CAS: 915922-80-4) The methyl group is para-substituted on the phenyl ring.
- 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]aniline (BB10-5940; CAS: N/A)
Heterocyclic Modifications
- 4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-YL]methyl}aniline Replaces phenyl with thiophene, introducing sulfur.
Bulky Substituents
Key Findings :
- Antimicrobial Activity: The trifluoromethylphenoxy analog (MIC = 2 μg/mL) outperforms the methyl-substituted target compound, likely due to enhanced hydrophobic interactions and electron-withdrawing effects stabilizing drug-target binding .
- Antitumor Activity : tert-Butyl analogs demonstrate moderate cytotoxicity, suggesting bulky groups may favor interactions with hydrophobic pockets in tumor cells .
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (aq.) |
|---|---|---|---|
| 4-[3-(3-Methylphenyl)-...]aniline | 265.31 | ~2.8 | Low |
| 4-[3-(4-Methylphenyl)-...]aniline | 265.31 | ~2.7 | Moderate |
| 3-[3-(4-Methoxyphenyl)-...]aniline | 267.28 | ~2.3 | Moderate |
| 4-{[3-(Thiophen-2-yl)-...]aniline | 257.31 | ~2.5 | Low |
Analysis :
- The meta-methyl group marginally increases logP compared to para-methyl, reducing aqueous solubility.
Biological Activity
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline (CAS No. 915922-90-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a 1,2,4-oxadiazole ring fused with an aniline moiety, making it a part of the broader class of oxadiazoles known for their pharmacological potential. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C15H13N3O
- Molecular Weight : 251.28 g/mol
- Structure : The compound contains a 1,2,4-oxadiazole ring attached to a 3-methylphenyl group and an aniline moiety.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro evaluations have shown that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest |
| PANC-1 (Pancreatic Cancer) | Not specified | Inhibition of carbonic anhydrases |
In particular, compounds derived from the oxadiazole structure have demonstrated significant activity against human leukemia and breast cancer cell lines, often surpassing traditional chemotherapeutics like doxorubicin in potency .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties . It has shown effectiveness against both bacterial and fungal pathogens:
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive bacteria | Moderate |
| Gram-negative bacteria | High |
| Fungal strains | Significant inhibition |
The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The oxadiazole ring acts as a hydrogen bond acceptor, facilitating binding to enzymes such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
- Apoptosis Induction : Studies have shown that treatment with this compound can lead to apoptosis in cancer cells through mitochondrial pathway activation.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1/S phase in certain cancer cell lines .
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions:
- Starting Materials : Amidoximes and isatoic anhydrides.
- Reagents : Sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO).
- Conditions : Reflux conditions to promote cyclization.
This synthetic pathway allows for high yields and purity, making it suitable for further medicinal chemistry applications .
Case Studies
-
Anticancer Efficacy Study :
A study published in MDPI demonstrated that derivatives of oxadiazoles exhibit cytotoxicity against various cancer cell lines with IC50 values significantly lower than standard treatments. The study highlighted the potential for developing new anticancer agents based on the oxadiazole scaffold . -
Antimicrobial Evaluation :
Research conducted on synthesized oxadiazole derivatives indicated strong antibacterial activity against resistant strains of bacteria. The findings suggest that modifications to the oxadiazole structure can enhance antimicrobial efficacy .
Q & A
Q. What are the most reliable synthetic pathways for preparing 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, and how do reaction conditions influence yield?
The synthesis typically involves cyclization reactions using precursors such as amidoximes and carboxylic acid derivatives. For example, condensation of 3-methylphenyl-substituted amidoximes with activated aniline derivatives under reflux conditions (e.g., in acetic anhydride or POCl₃) forms the oxadiazole core. Elevated temperatures (80–120°C) and controlled pH (acidic or neutral) are critical for optimizing yields (≥60%) . Purification via column chromatography or recrystallization in ethanol is recommended to isolate the final product.
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can verify aromatic proton environments and substituent positions (e.g., distinguishing 3-methylphenyl vs. 4-methylphenyl groups) .
- FT-IR : Confirms functional groups (e.g., N-H stretch of aniline at ~3400 cm⁻¹, C=N/C-O stretches of oxadiazole at 1600–1500 cm⁻¹) .
- X-ray Crystallography : Resolves 3D molecular geometry and confirms regiochemistry of the oxadiazole ring .
Q. How do substituents on the phenyl and aniline moieties influence solubility and bioavailability?
Substituents like methoxy (e.g., 4-methoxyphenyl in analogous compounds) enhance solubility in polar solvents (DMSO, ethanol) due to increased polarity, while hydrophobic groups (e.g., 3-methylphenyl) improve lipid membrane permeability. Solubility can be experimentally validated via shake-flask methods or HPLC .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model binding affinities. Focus on conserved active-site residues (e.g., catalytic sites in kinases or proteases). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- MD Simulations : Assess binding stability over 50–100 ns trajectories using GROMACS or AMBER .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Systematically modify substituents on the phenyl (e.g., electron-withdrawing groups like -F or -Cl) and aniline (e.g., -NH₂ vs. -NO₂) moieties. Compare IC₅₀ values in assays such as:
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria.
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). SAR trends in analogous oxadiazoles suggest halogenated phenyl groups enhance cytotoxicity .
Q. What methodologies assess the compound’s stability under varying pH and thermal conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures .
- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC or LC-MS over 24–72 hours. Oxadiazoles are generally stable in acidic conditions but may hydrolyze in strong bases .
Q. How should researchers address contradictory data in biological activity assays?
Contradictions may arise from impurities (e.g., unreacted precursors) or assay variability. Mitigation strategies:
- Orthogonal Assays : Confirm antimicrobial activity with both disc diffusion and MIC methods.
- Purity Verification : Use UPLC (≥95% purity threshold) .
- Structural Confirmation : Re-analyze via NMR or HRMS if bioactivity deviates from SAR trends .
Q. What post-synthetic modifications are feasible for diversifying the compound’s applications?
- Amine Functionalization : Acylation or sulfonation of the aniline -NH₂ group .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition to append triazole moieties .
- Metal Coordination : Explore chelation with transition metals (e.g., Cu²⁺, Pt²⁺) for catalytic or anticancer applications .
Q. Which analytical methods are optimal for quantifying the compound in complex matrices (e.g., biological fluids)?
Q. What in vitro/in vivo models are suitable for preliminary toxicity profiling?
- In Vitro : MTT assays on HEK293 or HepG2 cells for cytotoxicity; Ames test for mutagenicity.
- In Vivo : Acute toxicity studies in rodents (LD₅₀ determination) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
